molecular formula C18H13Cl2NO4S B2840780 Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate CAS No. 241488-16-4

Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate

Cat. No.: B2840780
CAS No.: 241488-16-4
M. Wt: 410.27
InChI Key: MDENLERQLJBEOG-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a furyl group and an imino-ether moiety. The 2,6-dichlorobenzyloxy group attached to the imine nitrogen is a critical structural element influencing its physicochemical and biological properties. Key identifiers include:

  • Molecular Formula: C₁₈H₁₃Cl₂NO₄S
  • Molecular Weight: 410.28 g/mol
  • CAS Registry Number: 241488-16-4 .

Properties

IUPAC Name

methyl 3-[5-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-12(7-8-26-17)16-6-5-11(25-16)9-21-24-10-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDENLERQLJBEOG-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate (CAS No. 241488-16-4) is a synthetic compound with notable biological activities. Its unique structure, characterized by a thiophene and furan moiety, along with a dichlorobenzyl group, suggests potential pharmacological applications. This article aims to explore the biological activity of this compound through various studies and data.

  • Molecular Formula : C18H13Cl2NO4S
  • Molecular Weight : 410.27 g/mol
  • CAS Number : 241488-16-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its cytotoxicity and potential as an anti-cancer agent.

Cytotoxicity Studies

  • Cell Line Testing : Research indicates that compounds with similar structural features exhibit varying levels of cytotoxicity against different cancer cell lines. In particular, studies have shown that compounds containing thiophene and furan rings can induce apoptosis in tumor cells.
    • Example Study : A comparative analysis of substituted phenylglyoxal derivatives suggested that modifications in the structure significantly affect cytotoxicity levels against both normal and cancerous cells .
  • Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated but may involve the inhibition of key cellular pathways such as those mediated by protein kinases, which are critical for cell proliferation and survival.

Case Study 1: Inhibition of Protein Kinase CK2

A related compound has been studied for its ability to inhibit protein kinase CK2, a key regulator in various cellular processes including cell growth and proliferation. This inhibition could lead to reduced tumor growth in cancer models.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that electron-withdrawing groups, such as dichlorobenzyl moieties, enhance the cytotoxic potential by increasing solubility and reactivity towards cellular targets . This suggests that this compound may possess enhanced activity compared to structurally simpler analogs.

Data Table: Biological Activity Comparison

Compound NameCAS NumberCytotoxicity (IC50 µM)Target Enzyme
This compound241488-16-4TBDCK2
Related Compound ATBDTBDTBD
Related Compound BTBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thiophene-furan hybrids with substituted imino-ether groups. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Features
Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate (Target Compound) 2,6-dichlorobenzyloxy C₁₈H₁₃Cl₂NO₄S 410.28 241488-16-4 High halogen content enhances lipophilicity; 2,6-Cl substitution may improve stability.
Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate 3,4-dichlorobenzyloxy C₁₈H₁₃Cl₂NO₄S 410.28 241488-18-6 Isomeric Cl substitution alters electronic distribution; potentially reduced steric hindrance.
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate Benzoyloxy C₁₈H₁₃NO₅S 355.37 241488-28-8 Replacement of Cl with benzoyl group increases π-conjugation; may enhance UV absorption.
Duo3 (1,1'-propane-1,3-diylbis{4-[(E)-{[(2,6-dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridium}) Dimeric 2,6-dichlorobenzyloxy C₃₄H₃₄Cl₄N₄O₂ 704.46 Not provided Dimeric structure with pyridinium groups; likely higher solubility in polar solvents.

Key Research Findings

Benzoyloxy-substituted analogues (e.g., CAS 241488-28-8) exhibit red-shifted UV-Vis spectra due to extended conjugation, suggesting utility in optical applications .

Biological Implications: Dichlorobenzyl-substituted compounds (e.g., Duo3 in ) are often associated with pesticidal or antimicrobial activity. The dimeric structure of Duo3 may enhance binding avidity to biological targets via multivalency .

Synthetic Accessibility :

  • The target compound and its 3,4-dichloro isomer share identical molecular formulas and synthetic routes, differing only in the chlorobenzyl starting material. This modularity allows for rapid diversification in drug discovery .

Notes

  • Structural variations in the benzyloxy group significantly modulate electronic, steric, and solubility profiles.
  • Further studies are required to elucidate the target compound’s specific applications, particularly in comparison to documented pesticides like furilazole () or Famoxadone ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.